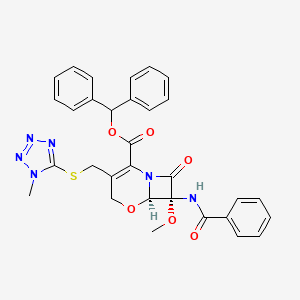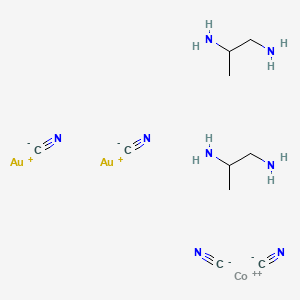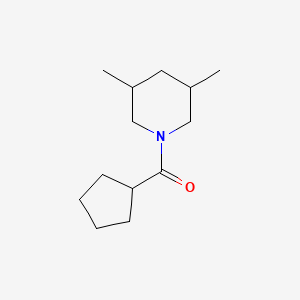
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its cyclopentyl group attached to a 3,5-dimethylpiperidin-1-yl moiety, which is further linked to a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone typically involves the reaction of cyclopentyl bromide with 3,5-dimethylpiperidine in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This involves the use of automated systems to control reaction conditions precisely, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone can be compared with other similar compounds such as Cyclopentyl-(2,6-dimethylpiperidin-1-yl)methanone and Cyclopentyl-(3,4-dimethylpiperidin-1-yl)methanone. These compounds differ in the position of the methyl groups on the piperidine ring, which can influence their chemical reactivity and biological activity. This compound is unique in its specific substitution pattern, which may confer distinct properties and applications.
Comparison with Similar Compounds
Cyclopentyl-(2,6-dimethylpiperidin-1-yl)methanone
Cyclopentyl-(3,4-dimethylpiperidin-1-yl)methanone
Cyclopentyl-(2,5-dimethylpiperidin-1-yl)methanone
This comprehensive overview provides a detailed understanding of Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
574008-98-3 |
|---|---|
Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H23NO/c1-10-7-11(2)9-14(8-10)13(15)12-5-3-4-6-12/h10-12H,3-9H2,1-2H3 |
InChI Key |
HLQTYIFQYLZFEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester](/img/structure/B15346614.png)
![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)

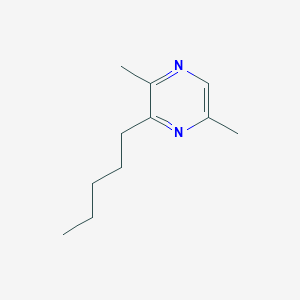
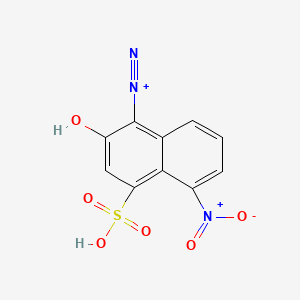
![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)

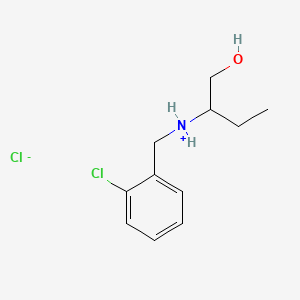
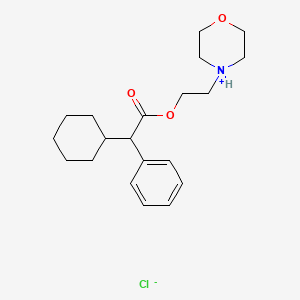
![Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B15346672.png)
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]cyclopropanecarboxamide](/img/structure/B15346680.png)
